![molecular formula C8H5BrClNO4 B1386334 Methyl 5-bromo-2-chloro-3-nitrobenzoate CAS No. 124371-59-1](/img/structure/B1386334.png)
Methyl 5-bromo-2-chloro-3-nitrobenzoate
Overview
Description
Methyl 5-bromo-2-chloro-3-nitrobenzoate is an organic compound with the molecular formula C8H5BrClNO4 and a molecular weight of 294.49 g/mol . It is a derivative of benzoic acid, featuring bromine, chlorine, and nitro functional groups. This compound is often used in organic synthesis and research due to its unique reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-2-chloro-3-nitrobenzoate can be synthesized through a multi-step process involving the nitration, bromination, and chlorination of methyl benzoate. The typical synthetic route includes:
Nitration: Methyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Bromination: The nitrated product is then brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Chlorination: Finally, the brominated product undergoes chlorination using chlorine gas or a chlorinating agent like thionyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-chloro-3-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride.
Coupling: Boronic acids or esters with palladium catalysts under mild conditions.
Major Products
Substitution: Products with different functional groups replacing bromine or chlorine.
Reduction: Methyl 5-bromo-2-chloro-3-aminobenzoate.
Coupling: Biaryl compounds with extended aromatic systems.
Scientific Research Applications
Scientific Research Applications
Methyl 5-bromo-2-chloro-3-nitrobenzoate finds diverse applications in various research fields:
Organic Chemistry
- Intermediate in Synthesis : It serves as a crucial intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
- Reactivity Studies : Its unique structure allows for various substitution reactions, making it valuable for studying reaction mechanisms.
Biological Research
- Enzyme Inhibition Studies : The compound is utilized to investigate enzyme inhibitors, helping in the development of new therapeutic agents.
- Biochemical Assays : It acts as a probe in biochemical assays to study protein-ligand interactions.
Pharmaceutical Development
- Drug Synthesis : It is used as a precursor for synthesizing potential anti-inflammatory and analgesic drugs, highlighting its significance in medicinal chemistry.
Industrial Applications
- Agrochemicals Production : The compound is employed in the synthesis of agrochemicals, contributing to agricultural advancements.
- Dyes and Pigments : It is also used in producing dyes and pigments due to its chemical properties .
Case Study 1: Synthesis of Antidiabetic Compounds
A notable application of this compound is its role as an intermediate in synthesizing SGLT2 inhibitors, which are currently under investigation for diabetes treatment. The synthetic route involves multiple steps including nitration and bromination, demonstrating high scalability with significant yield improvements .
Step | Reaction Type | Yield |
---|---|---|
Nitration | Methyl Benzoate + HNO₃/H₂SO₄ | High |
Bromination | Nitrated Product + Br₂ | Moderate |
Chlorination | Brominated Product + Cl₂ | High |
Case Study 2: Enzyme Inhibition
Research has shown that derivatives of this compound exhibit promising activity as enzyme inhibitors. These studies are crucial for developing new therapeutic agents targeting various diseases .
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-chloro-3-nitrobenzoate depends on its application. In chemical reactions, it acts as an electrophile due to the presence of electron-withdrawing groups (nitro, bromo, and chloro). These groups make the aromatic ring more susceptible to nucleophilic attack, facilitating substitution and coupling reactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-2-methyl-3-nitrobenzoate
- Methyl 2-bromo-5-chlorobenzoate
- Methyl 2-bromo-5-nitrobenzoate
Uniqueness
Methyl 5-bromo-2-chloro-3-nitrobenzoate is unique due to the combination of bromine, chlorine, and nitro groups on the benzoate structure. This combination imparts distinct reactivity patterns, making it a valuable intermediate in organic synthesis and research.
Biological Activity
Methyl 5-bromo-2-chloro-3-nitrobenzoate (C8H6BrClN2O2) is an organic compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
This compound features several functional groups that contribute to its biological activity:
Property | Value |
---|---|
Molecular Formula | C8H6BrClN2O2 |
Molecular Weight | 251.50 g/mol |
Boiling Point | Not specified |
Density | Not specified |
The presence of bromine, chlorine, and nitro groups in its structure enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in inflammatory pathways. For instance, it may modulate the activity of cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in the inflammatory response.
- Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties against various pathogens, including both bacteria and fungi. The proposed mechanism involves disrupting microbial cell membranes or interfering with essential metabolic pathways.
- Antioxidant Properties : The nitro group may contribute to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is vital for protecting cells from damage associated with various diseases.
1. Anti-inflammatory Activity
Research indicates that this compound possesses significant anti-inflammatory effects. In animal models, administration of this compound led to a marked reduction in inflammatory markers, such as cytokines. The primary mechanism appears to be the inhibition of pro-inflammatory mediators.
2. Antimicrobial Efficacy
In vitro studies have demonstrated that this compound effectively inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. Its antimicrobial activity suggests potential applications in developing new antibiotics or antiseptics.
3. Antioxidant Activity
The antioxidant properties attributed to this compound may help mitigate oxidative stress-related diseases. Studies have shown its effectiveness in scavenging free radicals, which is crucial for cellular protection.
Case Studies
Study on Anti-inflammatory Effects : A study conducted on animal models demonstrated that this compound significantly reduced markers of inflammation compared to control groups. The reduction in cytokine levels was noted as a primary mechanism behind its anti-inflammatory effects.
Antimicrobial Efficacy : In vitro assays revealed that this compound effectively inhibited the growth of various bacterial strains, indicating its potential as an antimicrobial agent. Further research is needed to explore its efficacy against a broader range of pathogens.
Applications in Medicine
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
- Pain Management : Its anti-inflammatory properties could be explored for treating chronic pain conditions.
- Infection Control : The antimicrobial activity suggests potential use in developing new antibiotics or antiseptics.
- Antioxidant Therapies : Its ability to scavenge free radicals may be beneficial in formulating supplements aimed at reducing oxidative stress-related diseases.
Properties
IUPAC Name |
methyl 5-bromo-2-chloro-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO4/c1-15-8(12)5-2-4(9)3-6(7(5)10)11(13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVAOPFGJSBHMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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